tert-Butyl (4-bromothiophen-2-yl)carbamate
Overview
Description
tert-Butyl (4-bromothiophen-2-yl)carbamate: is an organic compound with the molecular formula C9H12BrNO2S . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate typically involves the bromination of thiophene followed by the introduction of the tert-butyl carbamate group. A common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.
Carbamoylation: The 4-bromothiophene is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (4-bromothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction reactions, leading to the formation of various oxidized or reduced thiophene derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl (4-bromothiophen-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the design of molecules with biological activity against various diseases.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and organic semiconductors.
Chemical Sensors: It is used in the design of chemical sensors for detecting specific analytes in environmental and industrial settings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromothiophen-2-yl)carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and carbamate group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their biological activity .
Comparison with Similar Compounds
- tert-Butyl (4-chlorothiophen-2-yl)carbamate
- tert-Butyl (4-fluorothiophen-2-yl)carbamate
- tert-Butyl (4-iodothiophen-2-yl)carbamate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) at the 4-position of the thiophene ring can significantly influence the reactivity and properties of the compound. For example, the bromine atom in tert-Butyl (4-bromothiophen-2-yl)carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts.
- Biological Activity: The biological activity of these compounds can vary depending on the nature of the halogen substituent, with each compound potentially exhibiting different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
tert-butyl N-(4-bromothiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGTVGAIEOIQBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718289 | |
Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-45-5 | |
Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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